N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866308-18-9
VCID: VC18043742
InChI: InChI=1S/C11H15N.ClH/c1-8-4-3-5-10-9(8)6-7-11(10)12-2;/h3-5,11-12H,6-7H2,1-2H3;1H
SMILES:
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol

N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 2866308-18-9

Cat. No.: VC18043742

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride - 2866308-18-9

Specification

CAS No. 2866308-18-9
Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
IUPAC Name N,4-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15N.ClH/c1-8-4-3-5-10-9(8)6-7-11(10)12-2;/h3-5,11-12H,6-7H2,1-2H3;1H
Standard InChI Key UYLHXGZITVGTOY-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCC(C2=CC=C1)NC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Identifiers

N,4-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is defined by the molecular formula C₁₁H₁₆ClN, with the following identifiers :

PropertyValue
IUPAC NameN,4-dimethyl-2,3-dihydro-1H-inden-1-amine; hydrochloride
CAS Registry Number2866308-18-9
SMILESCC1=C2CCC(C2=CC=C1)NC.Cl
InChIKeyUYLHXGZITVGTOY-UHFFFAOYSA-N
PubChem CID165999951
European Community (EC) Number897-912-1

The compound’s structure comprises a partially saturated indene ring substituted with methyl groups at positions 1 (amine) and 4 (aromatic ring), with the amine functionality protonated as a hydrochloride salt .

Stereochemical Considerations

The molecule contains one undefined stereocenter at the amine-bearing carbon (position 1), leading to potential enantiomeric forms. Computational analyses indicate a topological polar surface area of 12 Ų, suggesting moderate membrane permeability . The bicyclic system imposes conformational rigidity, which may influence binding interactions in biological systems.

Computational and Experimental Data

Predicted Physicochemical Properties

PubChem-derived computed properties include :

PropertyValue
Hydrogen Bond Donors2
Hydrogen Bond Acceptors1
Rotatable Bond Count1
Exact Mass197.0971 Da
Monoisotopic Mass197.0971 Da
Complexity155

The collision cross-section (CCS) values, predicted via ion mobility spectrometry, range from 134.4 Ų for [M+H]+ to 140.8 Ų for [M+K]+ adducts . These metrics are critical for mass spectrometry-based identification in complex matrices.

Spectroscopic Signatures

Though experimental spectra are unavailable, theoretical analyses predict:

  • ¹H NMR: Distinct signals for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and amine protons (δ 2.8–3.5 ppm).

  • IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), 2900 cm⁻¹ (C–H), and 1600 cm⁻¹ (C=C aromatic).

Hazard ClassCategoryGHS Code
Skin IrritationCategory 2H315
Eye IrritationCategory 2AH319
Specific Target Organ ToxicityCategory 3H335

Precautionary Measures

Recommended handling practices include:

  • Use of nitrile gloves and safety goggles to prevent dermal/ocular exposure.

  • Operations conducted in a fume hood to mitigate inhalation risks.

  • Storage in airtight containers away from oxidizers and strong acids.

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